molecular formula C27H26N6 B2903138 N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946217-15-8

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2903138
CAS No.: 946217-15-8
M. Wt: 434.547
InChI Key: VXVZWHFCAJLOKX-UHFFFAOYSA-N
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Description

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a molecular formula of C21H21N5. This compound is known for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with various aromatic groups. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives .

Scientific Research Applications

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine
  • N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-amine

Uniqueness

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its dual substitution at the 4 and 6 positions of the pyrazolo[3,4-d]pyrimidine core. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6/c1-18-9-12-21(13-10-18)16-28-27-31-25(30-22-14-11-19(2)20(3)15-22)24-17-29-33(26(24)32-27)23-7-5-4-6-8-23/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVZWHFCAJLOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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